3-Bromo-5,7-difluoroadamantane-1-carboxylic acid
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Overview
Description
3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. One common method includes the bromination of adamantane to introduce the bromine atom, followed by fluorination to add the fluorine atoms at the desired positions. The carboxylic acid group is then introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient bromination, fluorination, and oxidation processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-difluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Bromo-5,7-difluoroadamantane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the effects of fluorine and bromine substitution on biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,7-difluoroadamantane: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
5,7-Difluoroadamantane-1-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in certain reactions.
3-Bromo-adamantane-1-carboxylic acid: Lacks the fluorine atoms, which can affect its biological activity and stability.
Uniqueness
3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with the carboxylic acid group
Properties
IUPAC Name |
3-bromo-5,7-difluoroadamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNKDLIBDGASEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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